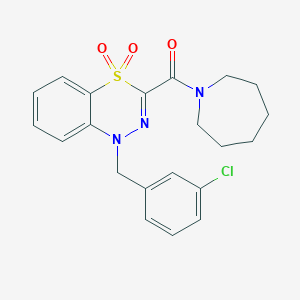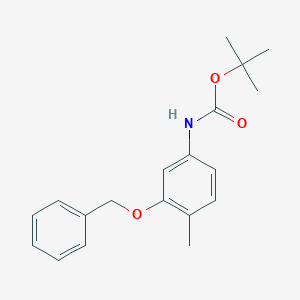
tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate” is a type of organic compound known as a carbamate. It is a protected hydroxylamine . It is an N-alkyl-N-benzyloxy carbamate . Its linear formula is C6H5CH2ONHCO2C(CH3)3 . It has a molecular weight of 223.27 .
Synthesis Analysis
The synthesis of “this compound” involves several steps. For instance, it can be prepared from 4-benzyloxybenzaldehyde and tert-butyl carbamate . The reaction is facilitated by benzenesulfinic acid sodium salt and formic acid . Another method involves the use of a three-component coupling of amines, carbon dioxide, and halides .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string CC©©OC(=O)NOCc1ccccc1 . The InChI key for this compound is MZNBNPWFHGWAGH-UHFFFAOYSA-N .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For example, its C-N cross-coupling reaction with fluorescein ditriflate has been reported . It also participates in facile intramolecular cyclization with various carbon nucleophiles to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids .Applications De Recherche Scientifique
Catalytic Applications and Synthesis
- Asymmetric Hydrogenation : tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate derivatives, through related ligands, show significant utility in the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This process is critical for the efficient preparation of chiral pharmaceutical ingredients, showcasing the compound's relevance in the synthesis of amino acid or secondary amine components (Imamoto et al., 2012).
Material Science
- Preparation and Properties of New Antioxidants : Research indicates that this compound derivatives can contribute to the synthesis of new antioxidants with higher molecular weight. These antioxidants demonstrate enhanced thermal stability and effectiveness in protecting polymers like polypropylene against thermal oxidation, underscoring the compound's importance in material science (Jiang-qing Pan et al., 1998).
Synthetic Organic Chemistry
- Deprotection of tert-Butyl Carbamates : This compound is also studied for its role in the deprotection of tert-Butyl carbamates, esters, and ethers. Aqueous phosphoric acid has been identified as an effective and environmentally benign reagent for such deprotections, offering good selectivity and high yields while preserving the stereochemical integrity of substrates. This highlights the compound's utility in facilitating complex synthetic organic chemistry processes (Bryan Li et al., 2006).
Environmental Science
- Environmental Occurrence and Fate of Antioxidants : Research into synthetic phenolic antioxidants, a category to which this compound related compounds belong, discusses their widespread use, environmental occurrence, human exposure, and potential toxicity. These studies are vital for understanding the environmental impact and safety profiles of such compounds, contributing to the development of safer, more sustainable chemical entities (Runzeng Liu & S. Mabury, 2020).
Safety and Hazards
The safety data sheet for “tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate” indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
tert-butyl N-(4-methyl-3-phenylmethoxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-14-10-11-16(20-18(21)23-19(2,3)4)12-17(14)22-13-15-8-6-5-7-9-15/h5-12H,13H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVZALYWGATOSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dimethyl-3-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2437388.png)
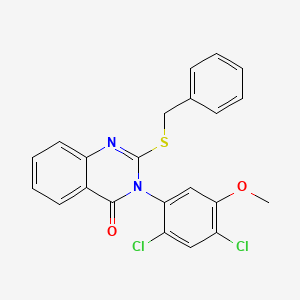
![[(1R,2S)-2-Cyanocyclopropyl]methanesulfonyl chloride](/img/structure/B2437390.png)
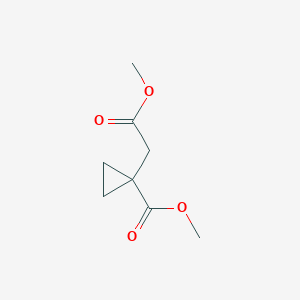
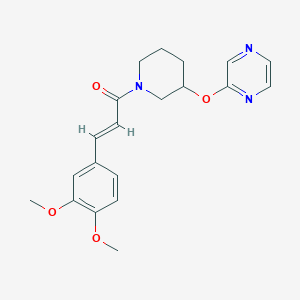

![1-cyclopentyl-3-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)urea](/img/structure/B2437396.png)
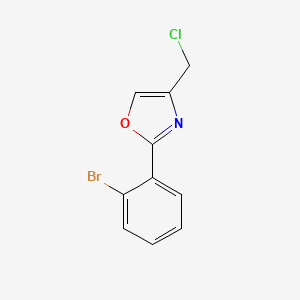
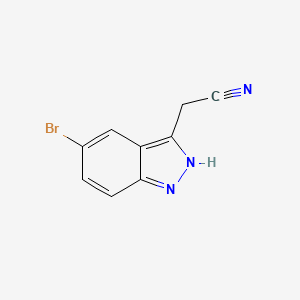

![3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B2437403.png)
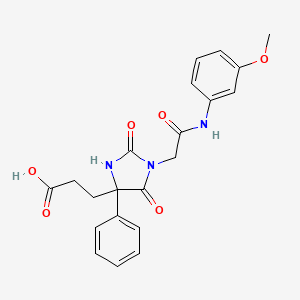
![2-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2437408.png)
